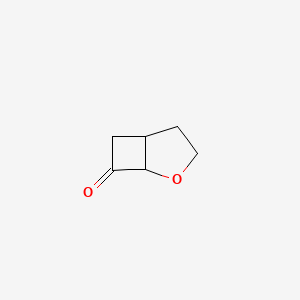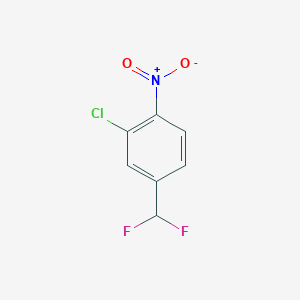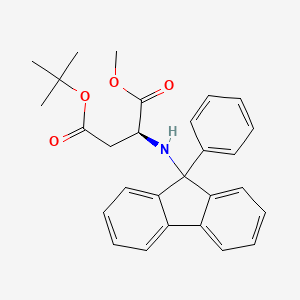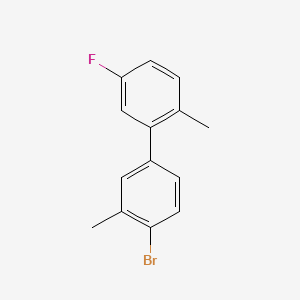
4'-Bromo-5-fluoro-2,3'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation processes to form new carbon–carbon bonds .
Comparaison Avec Des Composés Similaires
4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl can be compared with other similar compounds, such as:
4-Bromo-1,1’-biphenyl: This compound lacks the fluorine and methyl groups, making it less versatile in certain reactions.
4-Bromo-2,4’-difluoro-1,1’-biphenyl: This compound has an additional fluorine atom, which can affect its reactivity and applications.
The presence of both bromine and fluorine atoms, along with the methyl groups, makes 4’-Bromo-5-fluoro-2,3’-dimethyl-1,1’-biphenyl unique and valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C14H12BrF |
|---|---|
Poids moléculaire |
279.15 g/mol |
Nom IUPAC |
1-bromo-4-(5-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-3-5-12(16)8-13(9)11-4-6-14(15)10(2)7-11/h3-8H,1-2H3 |
Clé InChI |
JYKFGJVWFFRSHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


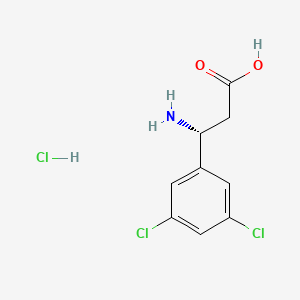
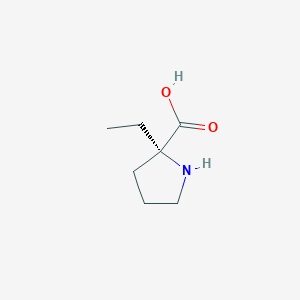



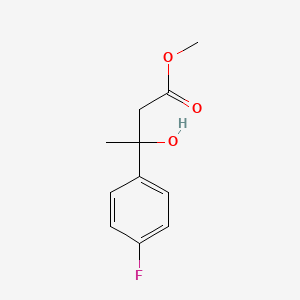
![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
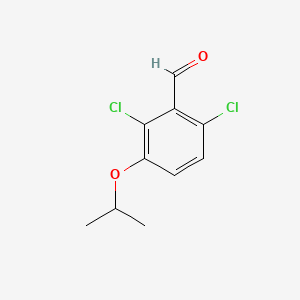
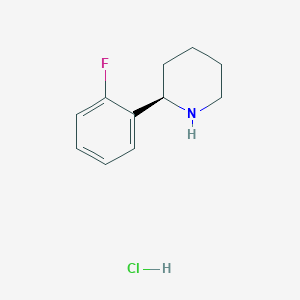
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
